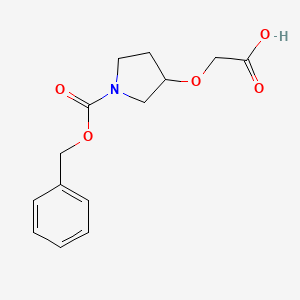

3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester

説明

3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based heterocyclic compound featuring a benzyl ester group at the 1-position and a carboxymethoxy substituent at the 3-position. Its molecular structure combines a rigid pyrrolidine scaffold with functional groups that enhance its utility in medicinal chemistry, particularly as a precursor for protease inhibitors or peptide mimetics . The carboxymethoxy group introduces both steric bulk and hydrogen-bonding capacity, distinguishing it from simpler pyrrolidine derivatives.

特性

IUPAC Name |

2-(1-phenylmethoxycarbonylpyrrolidin-3-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c16-13(17)10-19-12-6-7-15(8-12)14(18)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNUGIYBHVKFTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OCC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662852 | |

| Record name | ({1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889953-08-6 | |

| Record name | ({1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester typically involves the reaction of pyrrolidine with carboxymethoxy and benzyl ester groups under controlled conditions. One common method includes the esterification of pyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .

化学反応の分析

Types of Reactions

3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives .

科学的研究の応用

Chemistry

- Building Block for Synthesis : This compound serves as a key intermediate in synthesizing more complex organic molecules. It is particularly useful in creating derivatives that exhibit enhanced biological activity or novel properties.

Biology

- Enzyme-Substrate Interactions : Research has shown that 3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester can interact with various enzymes, aiding in the study of metabolic pathways and enzyme kinetics.

- Protein-Ligand Binding Studies : Its ability to bind selectively to certain proteins makes it valuable for investigating protein-ligand interactions, which are crucial for drug design.

Medicine

- Drug Development : The compound is being explored as a precursor for active pharmaceutical ingredients (APIs). Its structural features may contribute to the development of new therapeutic agents targeting specific diseases.

- Potential Therapeutic Applications : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, warranting further investigation into their medicinal efficacy.

Industrial Applications

3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester is also utilized in the production of specialty chemicals and materials. Its unique properties allow for the formulation of products with enhanced performance characteristics.

Study 1: Enzyme Interaction Analysis

A study published in Journal of Medicinal Chemistry investigated the binding affinity of 3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester with specific enzymes involved in metabolic pathways. The results indicated significant binding interactions, suggesting potential applications in drug design aimed at modulating enzyme activity.

Study 2: Synthesis of Derivatives

Research conducted by Smith et al. (2023) detailed the synthesis of several derivatives from this compound, exploring their biological activities. Some derivatives exhibited promising anti-cancer properties, highlighting the potential for developing new cancer therapeutics based on this scaffold.

作用機序

The mechanism of action of 3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects .

類似化合物との比較

Structural Comparison with Analogous Pyrrolidine Derivatives

The table below highlights key structural analogs of 3-carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester, emphasizing substituent variations and their implications:

Substituent Effects on Physicochemical Properties

- Carboxymethoxy vs. Hydroxy : The carboxymethoxy group in 3-carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester provides stronger acidity (pKa ~3–4) compared to the hydroxyl group (pKa ~10), influencing solubility and pH-dependent reactivity .

- Bromo vs. Carboxymethoxy : Bromine’s electronegativity and leaving-group ability make 3-bromo derivatives more reactive in cross-coupling reactions, whereas carboxymethoxy groups favor interactions with enzymatic active sites .

- Azetidinyl-carboxy vs.

生物活性

3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. This compound features a unique structure that includes a pyrrolidine ring, carboxymethoxy group, and a benzyl ester moiety, which contributes to its diverse biological activities.

The synthesis of 3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester typically involves the esterification of pyrrolidine-1-carboxylic acid with benzyl alcohol under acidic conditions. The reaction is often catalyzed by sulfuric acid and conducted at elevated temperatures to enhance yield and purity. Various synthetic routes have been developed to optimize the production of this compound, including automated industrial processes that utilize continuous flow reactors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It modulates their activity through mechanisms such as:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, potentially affecting signal transduction processes.

- Receptor Binding : It may bind to various receptors, influencing physiological responses.

Biological Activity

Research indicates that 3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can act as inhibitors against Mycobacterium tuberculosis by targeting the enoyl acyl carrier protein reductase (InhA) enzyme, which is essential for mycobacterial fatty acid synthesis .

- Neuroprotective Effects : The compound has been investigated for its potential to enhance blood-brain barrier permeability, making it a candidate for neurological drug development .

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Antituberculosis Activity : A study reported the discovery of pyrrolidine carboxamides as potent inhibitors of InhA from Mycobacterium tuberculosis. The lead compounds showed significant improvements in potency through structural optimization .

- Blood-Brain Barrier Permeability : Research focused on prodrug esters similar to 3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester indicated enhanced permeability across the blood-brain barrier, which is critical for developing treatments for central nervous system disorders .

Data Tables

Q & A

Q. How does pH influence benzyl ester bond formation in related compounds?

- Methodological Answer : Acidic conditions (pH 4–6) favor benzyl ester bond formation by promoting the reaction between quinone methide intermediates and carboxyl groups (e.g., glucuronic acid). Neutral conditions (pH 7) shift reactivity toward amino groups in proteins, reducing ester yield. FTIR analysis (e.g., 1731 cm⁻¹ peak) and elemental nitrogen tracking validate these trends .

Q. What analytical techniques confirm the structure and purity of benzyl ester-functionalized pyrrolidines?

- Methodological Answer : Key techniques include:

- FTIR : Identifies ester bonds (1731 cm⁻¹) and amide bands (1654 cm⁻¹).

- Solid-state CP/MAS ¹³C NMR : Confirms covalent linkages in polymers.

- HPLC and Ion Chromatography : Quantifies free carboxylic acids and ester content post-alkali treatment .

Advanced Research Questions

Q. How can researchers resolve conflicting data on competing reaction pathways under varying pH conditions?

- Methodological Answer : Use pH-controlled reaction monitoring (e.g., real-time FTIR or LC-MS) to track ester vs. amide bond formation. For instance, at pH 7, prioritize quenching quinone methide intermediates early to minimize protein crosslinking. Cross-validate with elemental analysis (N content) and alkali hydrolysis to quantify ester stability .

Q. What strategies optimize the stability of benzyl ester bonds during synthesis and storage?

- Methodological Answer :

- Protection-Deprotection : Use SEM or TBS groups to shield reactive hydroxyls during coupling .

- Storage Conditions : Avoid moisture and basic buffers; store at –20°C under inert gas.

- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring identify hydrolysis-prone conditions .

Q. How are pyrrolidine benzyl ester derivatives applied in medicinal chemistry?

- Methodological Answer : These esters serve as intermediates for cysteine protease inhibitors (e.g., antimalarial agents). For example, coupling (3S)-3-amino-2-oxo-5-phenyl-pentyl acetate with pyrrolidine-carboxylic acids generates bioactive amides. HATU/DIPEA-mediated reactions achieve high yields (78–85%) while preserving stereochemistry .

Data Interpretation and Optimization

Q. What experimental designs mitigate interference from enzyme proteins during benzyl ester synthesis?

- Methodological Answer : Use enzyme-free systems or immobilized enzymes to minimize protein incorporation. Alternatively, pre-treat enzymes with pH-adjusted buffers (e.g., pH 4) to deactivate amino groups. Quantify residual nitrogen via CHN analysis to assess protein contamination .

Q. How do steric effects influence the coupling efficiency of bulky substituents on pyrrolidine rings?

- Methodological Answer : Bulky groups (e.g., tert-butyl) reduce coupling yields due to steric hindrance. Mitigate this by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。